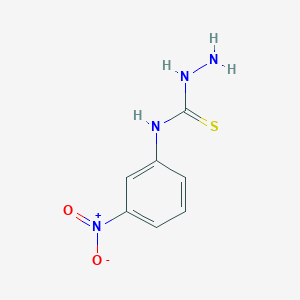

4-(3-Nitrophenyl)-3-thiosemicarbazide

Description

The exact mass of the compound N-(3-nitrophenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(3-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-2-1-3-6(4-5)11(12)13/h1-4H,8H2,(H2,9,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLWDVPGYUSGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398242 | |

| Record name | N-(3-Nitrophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79925-03-4 | |

| Record name | N-(3-Nitrophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79925-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Enduring Potential of the Thiosemicarbazide Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(3-Nitrophenyl)-3-thiosemicarbazide

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their versatile binding capabilities and broad spectrum of biological activities. The thiosemicarbazide nucleus, characterized by the -NH-NH-C(=S)-NH- moiety, is a quintessential example of such a scaffold.[1][2] Its unique electronic and structural features, particularly the presence of multiple hydrogen bond donors and acceptors, allow for potent interactions with a wide array of biological targets.[2] This guide focuses on a specific, promising derivative: this compound. The introduction of the 3-nitrophenyl group imparts distinct electronic properties and steric bulk, offering a valuable candidate for drug discovery programs. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, characterization, and potential therapeutic applications.

Core Physicochemical and Structural Properties

This compound is a solid organic compound with a well-defined molecular structure that dictates its chemical behavior and biological potential.

Molecular Identity

-

IUPAC Name: 1-amino-3-(3-nitrophenyl)thiourea[]

-

CAS Number: 79925-03-4[4]

-

Molecular Formula: C₇H₈N₄O₂S[][4]

-

Molecular Weight: 212.23 g/mol [][4]

Structural Data Summary

The key structural features—a thiourea core, a hydrazine terminus, and a meta-substituted nitrophenyl ring—are summarized in the table below.

| Property | Data | Source(s) |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])NC(=S)NN | [] |

| InChI Key | XGLWDVPGYUSGCU-UHFFFAOYSA-N | [][5] |

| Physical Form | Solid | [5] |

| Functional Groups | Thiosemicarbazide, Nitroarene, Hydrazine | N/A |

The presence of the thioamide group (C=S) and the terminal amine (-NH₂) makes this molecule a potent intermediate for the synthesis of various heterocyclic compounds, including thiadiazoles and triazoles, which are themselves of significant pharmacological interest.[6][7]

Synthesis and Spectroscopic Characterization

The synthesis of 4-aryl-3-thiosemicarbazides is a well-established process in organic chemistry, typically involving the nucleophilic addition of hydrazine to an isothiocyanate.[6]

Synthetic Workflow

The primary route to this compound involves the reaction of 3-nitrophenyl isothiocyanate with hydrazine hydrate.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for synthesizing the title compound.

-

Dissolution: Dissolve 3-nitrophenyl isothiocyanate (1.0 eq) in absolute ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer. Ethanol is selected as a polar protic solvent to effectively dissolve the reactants.

-

Nucleophilic Addition: To the stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A slight excess of hydrazine ensures the complete consumption of the isothiocyanate starting material.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed to completion.[8]

-

Isolation: Cool the mixture to room temperature and then in an ice bath. The product, typically a solid, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol to yield the final product.

-

Validation: The identity and purity of the synthesized compound must be confirmed by melting point determination, Thin-Layer Chromatography (TLC), and spectroscopic analysis.

Spectroscopic Characterization Profile

While specific spectra for this exact compound are proprietary, the expected characteristic signals can be deduced from extensive literature on analogous thiosemicarbazide derivatives.[6][9][10][11]

-

FT-IR (Infrared Spectroscopy): The IR spectrum is crucial for identifying key functional groups. Expected characteristic absorption bands (in cm⁻¹) include:

-

3400-3100 cm⁻¹: Multiple peaks corresponding to N-H stretching vibrations from the -NH₂ and -NH- groups.[9]

-

~1600 cm⁻¹: C=N stretching, often seen in thiosemicarbazone derivatives but may be present due to tautomerism.[8]

-

1550-1500 cm⁻¹ & 1350-1300 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1250 cm⁻¹ & ~850 cm⁻¹: Vibrations associated with the C=S (thione) group.[6][10]

-

-

¹H-NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the proton signals provide a structural map of the molecule.

-

δ 10.0-8.0 ppm: Multiple broad singlets corresponding to the exchangeable protons of the -NH- and -NH₂ groups.[6] The exact chemical shifts are sensitive to concentration and temperature.

-

δ 8.0-7.2 ppm: A complex multiplet pattern in the aromatic region, characteristic of a meta-substituted benzene ring.

-

The terminal -NH₂ protons may appear as a distinct broad singlet.[8]

-

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~180 ppm: A characteristic downfield signal for the thione carbon (C=S).[6]

-

δ 150-120 ppm: Multiple signals corresponding to the aromatic carbons of the nitrophenyl ring.

-

-

Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 212 or 213, respectively.[11]

Biological Activities and Therapeutic Potential

The thiosemicarbazide scaffold is a cornerstone in the development of agents with a wide range of biological activities. The incorporation of a nitrophenyl group can modulate these activities through electronic and steric effects.[12]

Caption: Potential biological activities of the thiosemicarbazide scaffold.

Antimicrobial Activity

Thiosemicarbazides and their derivatives, thiosemicarbazones, are well-documented antimicrobial agents.[1][13] Studies on nitrophenyl-containing thiosemicarbazides have shown activity against Gram-positive bacteria, including various Staphylococcus and Streptococcus species.[7][12] The proposed mechanism of action involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, disrupting DNA replication.[14] The lipophilicity and electronic nature of the nitrophenyl group are crucial for cell wall penetration and target engagement.[15] Antifungal properties, particularly against dermatophytes like Trichophyton spp., have also been reported for related structures.[16]

Anticonvulsant Properties

A significant body of research has demonstrated the anticonvulsant potential of thiosemicarbazide derivatives.[17] The pharmacophore for this activity often includes an aryl ring, a hydrogen-bonding domain (the thiosemicarbazide moiety), and a terminal lipophilic group. These compounds have shown efficacy in established animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[17][18] The presence of the nitrophenyl group can influence the molecule's ability to cross the blood-brain barrier and interact with neuronal targets.

Anticancer and Enzyme Inhibition Activity

The thiosemicarbazide scaffold is present in several compounds investigated for their anticancer properties.[2][19] Their antiproliferative effects are often attributed to the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation, such as topoisomerase II.[2] Furthermore, related 4-arylthiosemicarbazide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme implicated in melanin biosynthesis and a target in studies against Toxoplasma gondii.[15] This suggests that this compound could be a valuable lead structure for developing novel antiparasitic or anticancer agents.[15]

Protocol: In Vitro Antibacterial Susceptibility Testing

To evaluate the antibacterial potential of this compound, a standard broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO). DMSO is used due to its ability to dissolve a wide range of organic compounds and its relative inertness at low concentrations.

-

Bacterial Inoculum: Culture the selected bacterial strains (e.g., Staphylococcus aureus ATCC 25923) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in MHB to achieve a range of concentrations (e.g., 250 µg/mL to 0.49 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used). A standard antibiotic like ciprofloxacin should be run in parallel as a reference.[7]

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a synthetically accessible molecule built upon a pharmacologically privileged scaffold. Its chemical properties, characterized by the reactive hydrazine terminus and the electron-withdrawing nitrophenyl group, make it not only a target for biological screening but also a versatile intermediate for the synthesis of more complex heterocyclic systems. The extensive evidence of antimicrobial, anticonvulsant, and anticancer activities within the broader thiosemicarbazide class strongly supports the further investigation of this specific derivative. Future research should focus on its comprehensive biological evaluation, elucidation of specific mechanisms of action, and structure-activity relationship (SAR) studies by synthesizing analogues with varied substitution patterns on the phenyl ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 15. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of p-nitrophenyl substituted semicarbazones for anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(3-Nitrophenyl)-3-thiosemicarbazide (CAS 79925-03-4): Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(3-Nitrophenyl)-3-thiosemicarbazide, a molecule of significant interest in the field of medicinal chemistry. While direct experimental data for this specific compound is limited, this document synthesizes established principles of organic chemistry and the well-documented biological activities of the broader thiosemicarbazide class to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and the compelling rationale for its investigation as a potential therapeutic agent.

The Thiosemicarbazide Scaffold: A Privileged Structure in Drug Discovery

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds characterized by the presence of a thiourea and hydrazine functionality.[1] This structural motif has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by compounds containing it. These activities include antimicrobial, antiviral, anticancer, and anticonvulsant properties.[2][3][4] The biological versatility of thiosemicarbazides is often attributed to their ability to chelate metal ions, which are essential for the function of many enzymes, and to interact with various biological targets through hydrogen bonding and other non-covalent interactions.[5][6] The introduction of a nitrophenyl group, as in the case of this compound, can further modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity.[7]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 79925-03-4 | [8] |

| Molecular Formula | C₇H₈N₄O₂S | [9] |

| Molecular Weight | 212.23 g/mol | [9] |

| Appearance | Solid (predicted) | [9] |

| Melting Point | 161-163°C (decomposes) | [8] |

| SMILES | NNC(=S)Nc1cccc(c1)--INVALID-LINK--=O | [9] |

| InChI | 1S/C7H8N4O2S/c8-10-7(14)9-5-2-1-3-6(4-5)11(12)13/h1-4H,8H2,(H2,9,10,14) | [9] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through the reaction of 3-nitrophenyl isothiocyanate with hydrazine hydrate. This is a standard and efficient method for the preparation of 4-substituted thiosemicarbazides.

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-nitrophenyl isothiocyanate in anhydrous ethanol.

-

Reaction Initiation: To the stirred solution, add 1.1 equivalents of hydrazine hydrate dropwise at room temperature. The choice of a slight excess of hydrazine ensures the complete consumption of the isothiocyanate. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its ease of removal.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Product Isolation: Upon completion of the reaction, the solid product that precipitates out of the solution is collected by vacuum filtration.

-

Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from ethanol to yield the final product, this compound, as a pure solid.

-

Drying: The purified product is dried under vacuum to remove any residual solvent.

Structural Characterization

Confirmation of the chemical structure and purity of the synthesized this compound is crucial. The following spectroscopic techniques are standard for this purpose, with expected characteristic signals based on the analysis of similar compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

N-H stretching vibrations are expected in the region of 3100-3400 cm⁻¹.

-

Aromatic C-H stretching should appear around 3000-3100 cm⁻¹.

-

The C=S (thiocarbonyl) stretching vibration is anticipated in the range of 1200-1300 cm⁻¹.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The protons of the aromatic ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm).

-

The N-H protons will be observed as broad singlets, with their chemical shifts being concentration and solvent-dependent.

-

The -NH₂ protons are also expected to give a distinct signal.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The carbon of the C=S group is expected to have a characteristic chemical shift in the range of δ 180-200 ppm.

-

The aromatic carbons will resonate in the region of δ 110-150 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.23 g/mol ) should be observed, confirming the identity of the synthesized product.

Potential Biological Activities and Therapeutic Applications

Antimicrobial Activity

Thiosemicarbazide derivatives have been widely reported to possess significant antibacterial and antifungal activity.[10][11] The presence of the nitro group on the phenyl ring is a common feature in many antimicrobial agents. Therefore, it is highly probable that this compound will exhibit activity against a range of pathogenic bacteria and fungi.

Anticancer Activity

The anticancer potential of thiosemicarbazides and their derivatives is well-documented.[4][12] Several mechanisms of action have been proposed, including the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, and the induction of apoptosis.[6] The ability of thiosemicarbazides to chelate iron is also thought to contribute to their anticancer effects, as cancer cells have a high demand for this metal.[6] The nitrophenyl moiety can further enhance these properties.

Anticonvulsant Activity

Various thiosemicarbazone derivatives have been synthesized and evaluated for their anticonvulsant properties, showing promising results in preclinical models.[13][14][15] This suggests that the thiosemicarbazide scaffold could be a valuable starting point for the development of new antiepileptic drugs.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological potential of this compound, the following is a generalized workflow for initial in vitro screening.

Caption: General workflow for the biological evaluation of this compound.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from the wells showing no growth are sub-cultured on agar plates. The MBC/MFC is the lowest concentration that results in no growth on the sub-culture.

Protocol for In Vitro Anticancer Activity (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of thiosemicarbazides. Based on the established synthetic routes and the diverse biological activities of its structural analogs, this compound warrants further investigation. The protocols and predictive characterization data provided in this guide offer a solid foundation for researchers to synthesize, purify, and evaluate its therapeutic potential. Future studies should focus on the systematic screening of this compound against a panel of microbial pathogens and cancer cell lines to elucidate its specific biological activities and mechanisms of action.

References

- 1. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. researchgate.net [researchgate.net]

- 8. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]

- 9. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigations of Thiosemicarbazides as Botulinum Toxin Active-Site Inhibitors: Enzyme, Cellular, and Rodent Intoxication Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

Introduction: The Significance of the Thiosemicarbazide Scaffold

An In-Depth Technical Guide to the Molecular Structure of 4-(3-Nitrophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a "privileged scaffold" in medicinal chemistry.[1] Their unique structural motif, characterized by a reactive thiocarbonyl group and multiple hydrogen bond donors/acceptors, imparts a remarkable versatility for coordinating with metal ions and interacting with biological targets.[2][3][4] This has led to a broad spectrum of documented biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][5][6] The ease of their synthesis further enhances their appeal as promising candidates for therapeutic development.[1]

The subject of this guide, this compound (4,3-NPTSC), incorporates the potent thiosemicarbazide core with a 3-nitrophenyl substituent. The introduction of the nitro group (a strong electron-withdrawing group) and the specific substitution pattern on the phenyl ring are anticipated to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.[1][7] This document serves as a comprehensive technical exploration of the molecular structure of 4,3-NPTSC, synthesizing data from spectroscopic, crystallographic, and computational methodologies to provide a foundational understanding for future drug design and development efforts.

Synthesis and Characterization: A Validated Protocol

The synthesis of aryl thiosemicarbazides is a well-established process in organic chemistry. The most direct and efficient method involves the reaction of an appropriately substituted aryl isothiocyanate with hydrazine hydrate. This nucleophilic addition reaction is typically high-yielding and produces a clean product.

Experimental Protocol: Synthesis of this compound

Rationale: This protocol leverages the high reactivity of the isothiocyanate group toward the terminal nitrogen of hydrazine. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its ease of removal. The reaction is typically exothermic and proceeds readily at room temperature.

-

Reactant Preparation: Dissolve 3-nitrophenyl isothiocyanate (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of isothiocyanate) in a round-bottom flask equipped with a magnetic stirrer.

-

Nucleophilic Addition: To the stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is typically observed as the product is often less soluble in ethanol than the reactants.

-

Isolation: Upon completion, the resulting solid precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[8]

-

Characterization: The final product's identity and purity are confirmed using techniques such as melting point determination, FT-IR, and NMR spectroscopy. The reported melting point for this compound is 161-163 °C.[9]

Caption: Workflow for the synthesis of this compound.

Elucidation of the Molecular Architecture

A multi-faceted approach combining spectroscopic and computational methods is essential for a complete understanding of the molecule's three-dimensional structure, bonding, and electronic distribution.

Spectroscopic Characterization

Spectroscopy provides invaluable, experimentally-derived information about the functional groups and bonding framework of the molecule.

FT-IR spectroscopy probes the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups. For 4,3-NPTSC, the key expected vibrations are summarized below. The interpretation relies on established correlation tables and data from similar thiosemicarbazide structures.[6][10][11][12]

| Wavenumber (cm⁻¹) | Vibration Mode | Rationale & Expected Appearance |

| 3400 - 3100 | ν(N-H) stretching | Multiple bands are expected in this region corresponding to the asymmetric and symmetric stretching of the terminal -NH₂ group and the secondary -NH- group. Hydrogen bonding can cause these bands to be broad.[11][13] |

| 3100 - 3000 | ν(C-H) aromatic stretching | Medium to weak bands appear just above 3000 cm⁻¹, characteristic of the C-H bonds on the phenyl ring. |

| ~1600 | δ(N-H) scissoring | A strong band in this region is typical for the scissoring vibration of the primary amine (-NH₂) group. This can sometimes overlap with aromatic C=C stretching. |

| 1530 & 1350 | ν(NO₂) asymmetric & symmetric | Two strong, distinct bands are the hallmarks of the nitro group. The asymmetric stretch appears at a higher frequency (~1530 cm⁻¹) than the symmetric stretch (~1350 cm⁻¹).[14] |

| 1300 - 1100 | ν(C-N) stretching | Bands associated with the stretching of the various C-N bonds within the molecule. |

| 850 - 750 | ν(C=S) stretching | The thiocarbonyl (C=S) stretch is a key diagnostic peak. It is often weaker than a C=O stretch and can be coupled with other vibrations, typically appearing in the 850-750 cm⁻¹ range for thioureas and thiosemicarbazides.[4][10] |

| 750 - 690 | γ(C-H) aromatic out-of-plane | The substitution pattern on the benzene ring (meta-substitution) gives rise to characteristic strong bands in this region from out-of-plane C-H bending. |

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and amine protons. The aromatic protons of the 3-nitrophenyl group will exhibit a complex splitting pattern due to their meta- and ortho- couplings. The N-H protons often appear as broad singlets and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.[15][16][17]

-

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is particularly noteworthy, as it is highly deshielded and appears far downfield, typically in the range of 175-185 ppm.[4][15][18] The aromatic carbons will appear in the 110-150 ppm range, with the carbon attached to the nitro group being significantly deshielded.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| > 9.0 (broad s) | -NH-Ph |

| ~8.0 - 7.4 (m) | Aromatic-H |

| ~5.0 (broad s) | -NH₂ |

(Note: Predicted chemical shifts are based on analogous structures and may vary with solvent and experimental conditions.)

Structural Analysis via Crystallography and Computation

While experimental crystal structure data for 4,3-NPTSC is not publicly available, its structural properties can be reliably inferred from published structures of closely related compounds and validated through computational modeling.[10][13]

-

Planarity: The nitrophenyl ring is planar. The thiosemicarbazide moiety (-NH-NH-C(=S)-NH-) tends toward a planar conformation to maximize π-conjugation. The dihedral angle between the phenyl ring and the thiosemicarbazide plane is a key conformational parameter.

-

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (-NH, -NH₂) and acceptors (S atom, O atoms of NO₂). In the solid state, extensive intermolecular hydrogen bonding is expected, forming complex networks that stabilize the crystal lattice. These interactions are crucial for molecular recognition at biological targets.[13]

-

Thione Tautomer: The molecule predominantly exists in the thione tautomeric form (C=S) rather than the thiol form (C-SH), as confirmed by the presence of the characteristic ν(C=S) vibration in IR spectra of related compounds.

Caption: Functional components of the this compound molecule.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and analyze molecular structure and properties in the absence of experimental crystal data.[3][19]

Rationale: DFT calculations at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) can provide highly accurate information about the molecule's gas-phase geometry, electronic structure, and vibrational frequencies.[10] This allows for a direct comparison with experimental spectroscopic data and offers deeper insights into the molecule's reactivity.

A typical computational workflow involves:

-

Geometry Optimization: Calculating the lowest energy conformation of the molecule. This provides theoretical bond lengths and angles.

-

Frequency Calculation: Simulating the IR spectrum. A good correlation between the calculated and experimental spectra validates the accuracy of the computed structure.[10]

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy gap between them relates to the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution, highlighting electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions of the molecule. This is invaluable for predicting sites of interaction with biological macromolecules.

-

Caption: A typical workflow for DFT analysis of a target molecule.

Conclusion and Outlook

The molecular structure of this compound is defined by the interplay between an electron-withdrawing nitrophenyl ring and a versatile thiosemicarbazide core. Spectroscopic analyses (FT-IR and NMR) provide definitive fingerprints for its functional groups, confirming the thione tautomer and the presence of the key nitro and amine moieties. While lacking a published crystal structure, computational modeling and comparison with analogous compounds provide a reliable model of its 3D architecture, highlighting its potential for extensive hydrogen bonding.

This detailed structural understanding forms the bedrock for rational drug design. The molecule's distinct electronic features and hydrogen bonding capabilities can now be systematically explored through further computational studies, such as molecular docking with known biological targets, and serve as a starting point for the synthesis of new analogues with potentially enhanced therapeutic activity.[20][21]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. This compound | 79925-03-4 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. westmont.edu [westmont.edu]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing | MDPI [mdpi.com]

- 21. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Nitrophenyl Thiosemicarbazide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of Nitrophenyl Thiosemicarbazides in Medicinal Chemistry

Thiosemicarbazides, characterized by the NH2-NH-CS-NH2 scaffold, are versatile molecules that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The incorporation of a nitrophenyl group into the thiosemicarbazide structure often enhances these activities, making nitrophenyl thiosemicarbazide derivatives a promising class of compounds for the development of novel therapeutic agents.[1][3][4] The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets. This guide provides an in-depth technical overview of the diverse biological activities of nitrophenyl thiosemicarbazide derivatives, focusing on their antimicrobial, anticancer, and antiviral potential, as well as their role as enzyme inhibitors. We will delve into the underlying mechanisms of action, present key experimental data, and provide detailed protocols for their biological evaluation.

Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi. Nitrophenyl thiosemicarbazide derivatives have emerged as a promising class of antimicrobial agents.[1][3][4]

Mechanism of Action

The antimicrobial action of thiosemicarbazides is often attributed to their ability to chelate essential metal ions required for microbial growth and enzymatic activity.[5] Molecular docking studies suggest that these compounds may also act by inhibiting key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[4][6] The presence of the nitrophenyl moiety can enhance this activity, likely by influencing the compound's lipophilicity and its ability to penetrate bacterial cell walls.

Experimental Evaluation of Antimicrobial Activity

The antimicrobial efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination [7][8][9]

Objective: To determine the minimum inhibitory concentration (MIC) of nitrophenyl thiosemicarbazide derivatives against a panel of pathogenic bacteria.

Materials:

-

Test compounds (nitrophenyl thiosemicarbazide derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Streptomycin[10])

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Test Compound Stock Solutions: Dissolve the nitrophenyl thiosemicarbazide derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

-

Controls:

-

Positive Control: A well containing bacteria and a known effective antibiotic.

-

Negative Control (Sterility Control): A well containing only broth to check for contamination.

-

Growth Control: A well containing broth and bacteria without any test compound.

-

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Structure-Activity Relationship (SAR)

Studies have shown a strong correlation between the chemical structure of nitrophenyl thiosemicarbazide derivatives and their antimicrobial activity.[4][11] The position of the nitro group on the phenyl ring and the nature of substituents on the thiosemicarbazide backbone significantly influence their potency.[4] For instance, certain derivatives with a 4-nitrophenyl group have demonstrated notable activity against Gram-positive bacteria like S. aureus and S. epidermidis.[1][3]

Quantitative Data Summary: Antimicrobial Activity

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Derivative 6 | S. aureus | Not specified | [3] |

| Derivative 7 | S. epidermidis | Not specified | [3] |

| Derivative 8 | S. mutans | Not specified | [3] |

| Compound X | E. coli | 0.4-0.5 µM | [2] |

Note: Specific MIC values for derivatives 6, 7, and 8 were not provided in the source material but were noted to possess antibacterial activity.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Thiosemicarbazones, the parent compounds of thiosemicarbazides, have shown significant anticancer activity, with some entering clinical trials.[5] The introduction of a nitrophenyl group can further enhance this cytotoxic potential.

Mechanism of Action

The anticancer mechanism of nitrophenyl thiosemicarbazide derivatives is multifaceted.[5] Key proposed mechanisms include:

-

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair. Thiosemicarbazones are known to inhibit this enzyme, leading to cell cycle arrest.[5]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[4][6]

-

Generation of Reactive Oxygen Species (ROS): The formation of metal complexes with these derivatives can lead to the production of ROS, causing oxidative stress and subsequent cell death.[5]

-

DNA Intercalation: The planar aromatic structures of these compounds may allow them to intercalate with DNA, disrupting its replication and transcription.[5]

Experimental Evaluation of Cytotoxicity

The in vitro anticancer activity of these compounds is typically evaluated using cytotoxicity assays on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[12]

Experimental Protocol: MTT Assay for Cytotoxicity [12][13][14]

Objective: To determine the cytotoxic effect of nitrophenyl thiosemicarbazide derivatives on cancer cell lines.

Materials:

-

Test compounds

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][3]

-

Normal cell line (e.g., Vero cells) for selectivity assessment[13]

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[14]

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in serum-free medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[14]

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | A549 | Significant inhibition | [3] |

| Compound 4 | HepG2 | Significant inhibition | [3] |

| Thiazole derivative 2d | HL60 | 43-76 | [13] |

| Thiazole derivative 2f | MCF-7 | 43-76 | [13] |

| Thiazole derivative 2h | HL60 | 43-76 | [13] |

Note: The source for compounds 1 and 4 stated "significantly inhibited... cell division" but did not provide specific IC₅₀ values.[3]

Antiviral Activity: A Broad-Spectrum Approach

Thiosemicarbazones were among the first synthetic antiviral agents discovered.[15] Their derivatives, including those with nitrophenyl groups, continue to show promise against a variety of DNA and RNA viruses.

Mechanism of Action

The antiviral activity of thiosemicarbazones is often linked to the inhibition of viral replication.[16] They can interfere with viral enzymes essential for nucleic acid synthesis or other stages of the viral life cycle. Some derivatives have shown potent activity against viruses like Herpes Simplex Virus (HSV), Dengue virus, and even Human Immunodeficiency Virus (HIV).[16][17][18]

Experimental Evaluation of Antiviral Activity

A common method to assess antiviral activity is the plaque reduction assay, which quantifies the reduction in viral plaques in the presence of the test compound.

Experimental Protocol: Plaque Reduction Assay [18]

Objective: To determine the antiviral activity of nitrophenyl thiosemicarbazide derivatives against a specific virus.

Materials:

-

Test compounds

-

Virus stock of known titer

-

Host cell line susceptible to the virus (e.g., Vero cells for Dengue virus)[18]

-

Cell culture medium

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption:

-

Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well).

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the overlay medium.

-

After the adsorption period, remove the virus inoculum and wash the cells.

-

Add the overlay medium containing the different concentrations of the test compound to the wells.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period that allows for plaque formation (typically 3-7 days, depending on the virus).

-

Plaque Visualization:

-

After incubation, fix the cells (e.g., with 10% formalin).

-

Stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC₅₀ (the concentration of the compound that reduces the number of plaques by 50%).

-

Enzyme Inhibition: A Targeted Therapeutic Approach

Nitrophenyl thiosemicarbazide derivatives have also been investigated as inhibitors of various enzymes, highlighting their potential for targeted therapies.

Identified Enzyme Targets

-

α-Glucosidase: Some derivatives have shown potential as α-glucosidase inhibitors, which could be relevant for the management of type 2 diabetes.[3]

-

Cholinesterases: Certain thiosemicarbazones have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[19][20]

-

Urease: Inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori.[21]

Experimental Evaluation of Enzyme Inhibition

The inhibitory activity of these compounds is determined using in vitro enzyme assays specific to the target enzyme.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

Objective: To determine the inhibitory effect of nitrophenyl thiosemicarbazide derivatives on a specific enzyme.

Materials:

-

Test compounds

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme's activity

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

-

Positive control inhibitor

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the buffer, the enzyme, and different concentrations of the test compound.

-

Include a control with the enzyme and buffer but no inhibitor, and a blank with buffer and substrate but no enzyme.

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

-

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Measurement: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

-

Conclusion and Future Directions

Nitrophenyl thiosemicarbazide derivatives represent a versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties, make them attractive candidates for further drug development. The ease of their synthesis and the potential for structural modifications allow for the fine-tuning of their biological profiles to enhance potency and selectivity.[22][23] Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and safety. The continued exploration of this chemical class holds significant potential for addressing unmet medical needs in infectious diseases, oncology, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 3. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. dovepress.com [dovepress.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral activity of Thiosemicarbazones derived from α-amino acids against Dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Theoretical, in Silico and in Vitro Biological Evaluation Studies of New Thiosemicarbazones as Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-(3-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(3-Nitrophenyl)-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and structural features of this compound, underpinned by established spectroscopic principles and data from analogous structures.

Introduction: The Significance of this compound

Thiosemicarbazides are a versatile class of compounds recognized for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The introduction of a nitrophenyl group, as in this compound, can significantly modulate these activities. The nitro group, being a strong electron-withdrawing moiety, can influence the electronic distribution within the molecule, impacting its interaction with biological targets.[3] Recent studies on nitrophenyl-containing thiosemicarbazide derivatives have highlighted their potential as α-glucosidase inhibitors, as well as their antibacterial and antiproliferative activities.[3][4] A thorough understanding of the spectroscopic signature of this compound is therefore crucial for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships in drug discovery and development programs.

Synthesis and Molecular Structure

The synthesis of 4-aryl-3-thiosemicarbazides is typically achieved through a straightforward nucleophilic addition reaction.

General Synthetic Protocol

A common and efficient method for the synthesis of this compound involves the reaction of 3-nitrophenyl isothiocyanate with hydrazine hydrate in a suitable solvent, such as ethanol or methanol. The reaction proceeds at room temperature or with gentle heating to afford the target compound in good yield.[2]

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-nitrophenyl isothiocyanate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a solid.

Molecular Structure

The molecular structure of this compound is characterized by a central thiourea core linking a 3-nitrophenyl group at the N4 position and a hydrazinyl moiety at the N3 position. The molecular formula is C₇H₈N₄O₂S, with a molecular weight of 212.23 g/mol .[5]

Caption: Molecular structure of this compound.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the comprehensive characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| N-H (Amine & Amide) | 3400 - 3100 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=S (Thione) | 1250 - 1020 and 850 - 600 | Stretching |

| N-O (Nitro) | 1550 - 1475 and 1360 - 1290 | Asymmetric & Symmetric Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-N | 1350 - 1250 | Stretching |

Data synthesized from references[6][7][8][9][10].

The N-H stretching vibrations of the -NH₂ and -NH- groups typically appear as multiple bands in the 3400-3100 cm⁻¹ region.[9] The presence of the thiocarbonyl (C=S) group is confirmed by characteristic bands in the fingerprint region.[10] The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are key identifiers for this compound.[9]

Experimental Protocol: FT-IR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify and assign the characteristic absorption bands corresponding to the functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic and amine protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH- (Thiourea) | 9.0 - 11.0 | Singlet (broad) | 1H |

| -NH- (Hydrazinyl) | 8.0 - 9.5 | Singlet (broad) | 1H |

| Aromatic-H | 7.5 - 8.5 | Multiplet | 4H |

| -NH₂ (Hydrazinyl) | 4.0 - 5.0 | Singlet (broad) | 2H |

Data synthesized from references[6][7][11][12].

The protons of the -NH- and -NH₂ groups are exchangeable with D₂O and will exhibit broad signals. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group, leading to downfield shifts.[11]

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | 175 - 185 |

| Aromatic-C (C-NO₂) | 145 - 150 |

| Aromatic-C | 115 - 140 |

Data synthesized from references[11][13][14][15].

The thiocarbonyl carbon (C=S) is characteristically deshielded and appears at a low field.[11] The carbon atom attached to the nitro group will also be significantly downfield due to the strong electron-withdrawing effect.

Experimental Protocol: NMR Spectroscopy

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons.

Caption: Workflow for NMR-based structural elucidation.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. For this compound, the spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

| Transition | Expected λmax (nm) |

| π → π* (Aromatic system) | 250 - 300 |

| n → π* (C=S and NO₂) | 300 - 350 |

Data synthesized from references[16][17][18][19][20].

The presence of the nitroaromatic chromophore is expected to result in a significant absorption in the near-UV region.[20]

Experimental Protocol: UV-Visible Spectroscopy

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Record the UV-Visible spectrum over a range of 200-800 nm using a spectrophotometer.

-

Identify the wavelength of maximum absorption (λmax).

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. For this compound (MW = 212.23), the mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

Expected Fragmentation Pattern:

The fragmentation of thiosemicarbazides often involves cleavage of the N-N bond and the bond between the aromatic ring and the nitrogen atom.[21][22] Key expected fragments for this compound include:

-

[C₆H₄NO₂]⁺: Fragment corresponding to the nitrophenyl group.

-

[NH₂-N=C=S]⁺: Fragment from the thiosemicarbazide core.

-

Loss of NH₂NH₂ (hydrazine).

-

Loss of the nitro group (NO₂).

Caption: Proposed major fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with liquid chromatography).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI or EI).

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing FT-IR, ¹H NMR, ¹³C NMR, UV-Visible spectroscopy, and mass spectrometry, provides a robust framework for its unequivocal identification and characterization. The expected spectroscopic data, derived from established principles and analogous compounds, serve as a reliable reference for researchers in quality control and further derivatization studies. This detailed understanding of its molecular and electronic structure is fundamental for advancing the development of this promising scaffold in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-ETHYL-3-THIOSEMICARBAZIDE(13431-34-0) 13C NMR spectrum [chemicalbook.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

- 22. scirp.org [scirp.org]

A Technical Guide to the Therapeutic Targeting Potential of Nitrophenyl Thiosemicarbazides

This guide provides an in-depth exploration of nitrophenyl thiosemicarbazides, a class of synthetic compounds demonstrating significant therapeutic promise. We will dissect their mechanisms of action, identify key molecular targets, and present robust experimental workflows for their evaluation, tailored for researchers, medicinal chemists, and drug development professionals.

Introduction: The Chemical Versatility and Therapeutic Promise of Nitrophenyl Thiosemicarbazides

Thiosemicarbazides are a versatile class of compounds characterized by a thiourea core linked to a hydrazine moiety. The incorporation of a nitrophenyl group into this scaffold significantly modulates the molecule's electronic properties and steric configuration, leading to a diverse range of biological activities.[1] These derivatives have emerged as privileged structures in medicinal chemistry, exhibiting a spectrum of effects including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][3] The nitro group, being a strong electron-withdrawing feature, often enhances the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions, making these molecules prime candidates for targeted drug discovery.[4]

Key Therapeutic Targets and Mechanisms of Action

The efficacy of nitrophenyl thiosemicarbazides stems from their ability to interact with specific and crucial biomolecules. Below, we detail the most promising and well-documented therapeutic targets.

Antimicrobial Target: Bacterial Type IIA Topoisomerases

A primary and validated target in the antibacterial arena is the bacterial type IIA topoisomerase, specifically DNA gyrase and Topoisomerase IV.[5] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial agents.

Mechanism of Action: Nitrophenyl thiosemicarbazide derivatives have been shown to function as inhibitors of the ATPase activity of these topoisomerases.[6] For instance, 1-(indol-2-oyl)-4-(4-nitrophenyl) thiosemicarbazide was found to inhibit Staphylococcus aureus Topoisomerase IV by targeting the ATP-binding site of the ParE subunit.[5] Unlike quinolone antibiotics that stabilize the DNA-enzyme cleavage complex, these compounds prevent the enzyme from hydrolyzing ATP, a critical step in its catalytic cycle. This disruption halts DNA replication and leads to bacterial growth arrest.[5][6] The geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide core, is a critical determinant of this antibacterial activity.[7]

Anticancer Targets: Kinase Signaling and Apoptosis Regulation

Nitrophenyl thiosemicarbazides exert their anticancer effects through a multi-target approach, primarily by modulating critical signaling pathways and inducing programmed cell death (apoptosis).

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival, proliferation, and growth; its overactivation is a hallmark of many cancers.[8] Molecular docking studies have identified PI3K as a probable binding target for nitrophenyl thiosemicarbazone derivatives.[4] By inhibiting PI3K or its downstream effector Akt, these compounds can suppress pro-survival signals, thereby halting uncontrolled cell proliferation.[8] The inhibition of this pathway is a key mechanism contributing to their antiproliferative effects against various cancer cell lines.[4][8]

-

Induction of Apoptosis via Caspase Activation: Apoptosis is a regulated process of cell death essential for tissue homeostasis. Many anticancer drugs function by activating this pathway in tumor cells. In silico studies suggest that thiosemicarbazide derivatives can modulate the activity of key apoptotic proteins.[9][10] The proposed mechanism involves the activation of initiator caspases (like Caspase 8) and executioner caspases (like Caspase 3), coupled with the activation of pro-apoptotic proteins such as BAX.[10] This coordinated action effectively triggers the apoptotic cascade, leading to the elimination of cancer cells.

Enzyme Inhibition: A Broad-Spectrum Approach

The thiosemicarbazide scaffold is an effective chelator and can interact with the active sites of various enzymes, leading to their inhibition.

-

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain nitrophenyl thiosemicarbazide derivatives have been identified as potential α-glucosidase inhibitors.[11] Molecular docking simulations suggest these compounds bind to the glucose-binding site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.[11]

-

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme crucial for melanin biosynthesis. Its inhibitors are of great interest in cosmetology (for hyperpigmentation) and medicine (for melanoma). Nitrophenyl thiosemicarbazides have demonstrated a strong inhibitory effect on tyrosinase activity, likely through chelation of the copper ions in the enzyme's active site.[2][12]

Antiparasitic Target: Tyrosine Metabolism in Toxoplasma gondii

Toxoplasma gondii is an intracellular parasite for which new therapeutic options are needed. Thiosemicarbazides have shown potent activity against the proliferation of T. gondii. The proposed mechanism involves the disruption of tyrosine metabolism by inhibiting the parasite's crucial enzyme, tyrosine hydroxylase (TyrH).[12] This highlights a novel application for this class of compounds in treating infectious diseases.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitrophenyl thiosemicarbazides is finely tuned by their chemical structure. Key SAR findings include:

-

Position of the Nitro Group: The location of the nitro substituent on the phenyl ring (ortho, meta, or para) significantly influences target affinity and efficacy. For example, 4-nitrophenyl substitution has been found to be favorable for antiproliferative and α-glucosidase inhibitory activities.[1][11]

-

Substituents at N1 and N4: The nature of the groups attached to the N1 and N4 positions of the thiosemicarbazide core is critical. For anti-Toxoplasma activity, a five-membered heterocyclic moiety at the N1 position and an aryl group at the N4 position are considered key for potency.[13]

-

Molecular Geometry: For antibacterial action against topoisomerases, the overall 3D geometry of the molecule, especially around the N4-terminus, dictates the compound's ability to fit into the ATP-binding pocket.[7]

Experimental Workflows for Target Identification and Validation

A systematic approach is essential for identifying and validating the therapeutic targets of novel nitrophenyl thiosemicarbazide derivatives.

Integrated Target Discovery & Validation Workflow

The following diagram outlines a logical workflow, progressing from computational prediction to biological validation.

References

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]